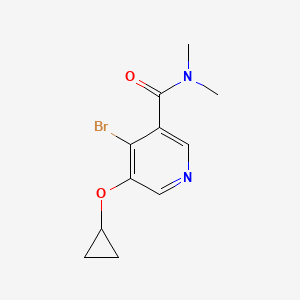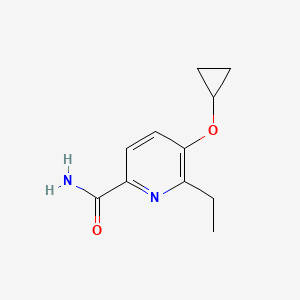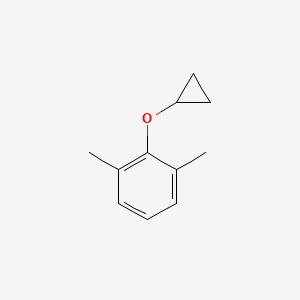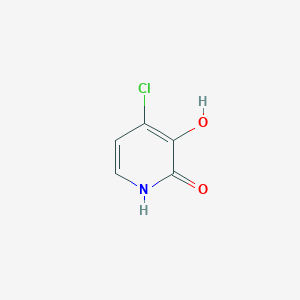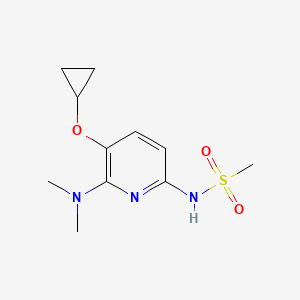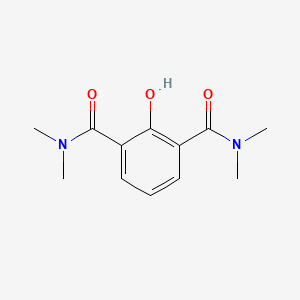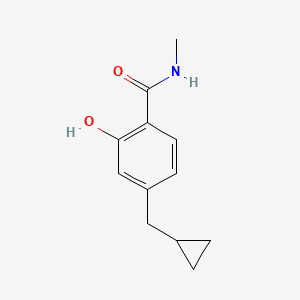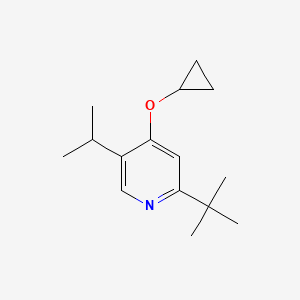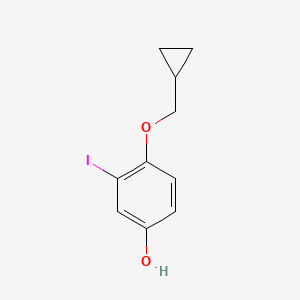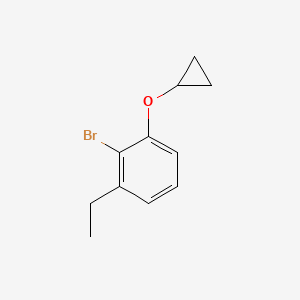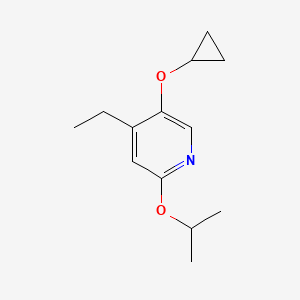
3-Cyclopropoxy-2-methoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-methoxy-N,N-dimethylaniline: is an organic compound with the molecular formula C12H17NO2 . This compound features a cyclopropoxy group, a methoxy group, and a dimethylaniline moiety. It is known for its unique chemical structure, which includes a three-membered cyclopropane ring and an aromatic amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-methoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine group.
Cyclopropylation: The deprotonated amine reacts with cyclopropyl bromide to form the cyclopropoxy group.
Methylation: The final step involves methylation of the amine group using methyl iodide (CH3I) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-2-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the aromatic ring.
Substitution: The methoxy and cyclopropoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaOMe, NaOEt, CH3I
Major Products:
Oxidation: Quinones
Reduction: Reduced aromatic amines
Substitution: Substituted anilines
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclopropoxy-2-methoxy-N,N-dimethylaniline is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-methoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic amine group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The cyclopropoxy and methoxy groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxy-N,N-dimethylaniline
- 3-Cyclopropoxy-N,N-dimethylaniline
- 2-Methoxy-N,N-dimethylaniline
Comparison:
- 3-Methoxy-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
- 3-Cyclopropoxy-N,N-dimethylaniline: Lacks the methoxy group, affecting its electronic properties.
- 2-Methoxy-N,N-dimethylaniline: The methoxy group is positioned differently, altering its reactivity and binding properties.
Uniqueness: 3-Cyclopropoxy-2-methoxy-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and methoxy groups, which impart distinct steric and electronic characteristics, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-5-4-6-11(12(10)14-3)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
UKCATNFWRLIDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)OC2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


